8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one
Description
8,9-Dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one is a bicyclic heterocyclic compound featuring a fused triazole-quinazolinone scaffold. Its synthesis typically involves regioselective reactions, such as the condensation of 1H-1,2,4-triazol-3-amines with cyclic diketones (e.g., 2-acyl-5,5-dimethylcyclohexane-1,3-diones), as demonstrated by Petrov and Kasatochkin . Structural confirmation relies on advanced spectroscopic methods, including $ ^1H $ and $ ^{13}C $ NMR, which identify key resonances for the triazole and quinazolinone moieties .
Structure
3D Structure
Properties
IUPAC Name |
8,9-dihydro-7H-[1,2,4]triazolo[1,5-a]quinazolin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c14-8-3-1-2-7-6(8)4-10-9-11-5-12-13(7)9/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCFBAYSPJNHHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NC3=NC=NN23)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801215436 | |
| Record name | 8,9-Dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801215436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29940-50-9 | |
| Record name | 8,9-Dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29940-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8,9-Dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801215436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with hydrazine hydrate, followed by cyclization with formic acid . Another approach includes the use of 2-chloropyrazine and hydrazine hydrate in ethanol, followed by cyclization under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce dihydroquinazoline compounds. Substitution reactions can lead to various alkylated or aminated derivatives .
Scientific Research Applications
8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit histone acetyltransferase PCAF, which plays a crucial role in regulating gene expression and cancer cell proliferation . The compound binds to the active site of PCAF, preventing its interaction with histone substrates and thereby inhibiting its enzymatic activity.
Comparison with Similar Compounds
Pyrazolo[1,5-a]quinazolin-6(7H)-ones
- Synthesis: These compounds are synthesized via microwave-assisted multicomponent reactions of 5-aminopyrazoles, cyclic 1,3-diketones, and dimethylformamide dimethylacetal (DMFDMA). The reaction proceeds with high regioselectivity, favoring 8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-ones over alternative isomers .
Triazolo[5,1-b]quinazolin-8(4H)-ones
- Synthesis: Lipson et al. reported the synthesis of 9-aryl-6,6-dimethyl derivatives via cyclocondensation reactions. These compounds lack the 8,9-dihydro feature, resulting in a fully aromatic quinazolinone system .
4,5-Dihydro[1,2,3]triazolo[1,5-a]pyrazin-6(7H)-ones
- Synthesis : Huisgen cyclization of 2-azido-N-(prop-2-ynyl)propanamides under high-pressure or microwave conditions yields these compounds. Steric factors prevent oligomerization, ensuring clean product formation .
- Key Differences: Replacement of quinazolinone with pyrazinone modifies the electron-deficient character, influencing reactivity in further functionalization.
Substituent Effects and Physicochemical Properties
8,8-Dimethyl Derivatives
- Triazoloquinazolinones: The introduction of 8,8-dimethyl groups (e.g., 8,8-dimethyl-2-(methylsulfanyl)-triazoloquinazolinone) increases hydrophobicity (XLogP3 = 1.9) and molecular weight (262.33 g/mol) . The methylsulfanyl group at position 2 contributes to a distinct $ ^{13}C $-NMR resonance at 184.91–186.62 ppm for C=S .
- Pyrazoloquinazolinones: 8,8-Dimethylpyrazoloquinazolinones (e.g., compound 6i) exhibit lower melting points (132–133°C) compared to aryl-substituted derivatives (e.g., 6h: 210–212°C), highlighting the impact of aromatic vs. aliphatic substituents .
Functional Group Variations
- Methoxy and Methylsulfanyl Groups: Methoxy-substituted pyrazoloquinazolinones (e.g., 6h) show strong IR absorption at ~1,670–1,682 cm$ ^{-1} $ (C=O), while methylsulfanyl derivatives display weak C=S bands at ~1,249–1,268 cm$ ^{-1} $ .
- Chlorination: Chlorination of triazoloquinazolinones with POCl$ _3 $ or oxalyl chloride introduces electron-withdrawing groups, enhancing electrophilic reactivity .
Comparative Data Table
Biological Activity
8,9-Dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its antihypertensive effects, cytotoxicity, and anti-inflammatory activities. The synthesis and evaluation of derivatives related to this compound have been significant in understanding its therapeutic potential.
- Chemical Formula : C9H8N4O
- Molecular Weight : 176.19 g/mol
- CAS Number : 29940-50-9
Antihypertensive Activity
Recent studies have synthesized a series of 1,2,4-triazolo[1,5-a]quinazoline derivatives, including this compound. These compounds were evaluated for their antihypertensive effects using the tail cuff method in animal models. Notably:
- Some derivatives exhibited significant reductions in heart rate and blood pressure.
- Certain compounds completely abolished tachycardia associated with parent compounds, indicating potential as adrenoblockers and cardiac stimulants .
Cytotoxicity
The compound has also been assessed for its cytotoxic properties against various cancer cell lines. In a comparative study:
- Derivatives showed IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines.
- The presence of specific substituents enhanced cytotoxic activity by increasing binding affinity to DNA .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 16 | HCT-116 | 2.44 |
| 16 | HepG2 | 6.29 |
| VIIa | HCT-116 | 2.62 |
| VIIa | HepG2 | 3.91 |
Anti-inflammatory Activity
In addition to its cardiovascular and anticancer properties, the compound exhibits anti-inflammatory effects:
- A series of quinazoline derivatives were screened for their ability to inhibit NF-κB/AP-1 reporter activity induced by LPS.
- Compounds demonstrated significant inhibition with IC50 values below 50 μM .
Case Studies and Research Findings
- Antihypertensive Study : A study conducted on a new series of triazoloquinazolines found that specific modifications in the chemical structure led to enhanced antihypertensive effects. The study utilized a rat model for testing and reported promising results .
- Cytotoxic Evaluation : Another research focused on the cytotoxicity of triazoloquinazoline derivatives showed that certain substitutions significantly improved the binding affinity to DNA and increased cytotoxicity against cancer cells .
- Anti-inflammatory Mechanism : Research indicated that quinazoline derivatives could modulate inflammatory pathways effectively. The mechanism involved the inhibition of key transcription factors responsible for inflammation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
